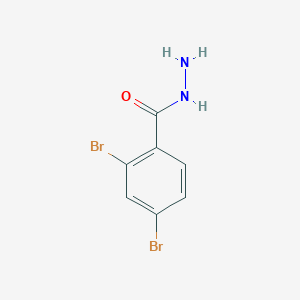

2,4-Dibromobenzohydrazide

描述

Structure

3D Structure

属性

分子式 |

C7H6Br2N2O |

|---|---|

分子量 |

293.94 g/mol |

IUPAC 名称 |

2,4-dibromobenzohydrazide |

InChI |

InChI=1S/C7H6Br2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |

InChI 键 |

XOAHTOQIWOEHLK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Br)Br)C(=O)NN |

产品来源 |

United States |

Synthetic Methodologies and Reaction Optimization for 2,4 Dibromobenzohydrazide

Established Synthetic Pathways to 2,4-Dibromobenzohydrazide

Several methodologies can be employed for the synthesis of benzohydrazide (B10538) derivatives. The most common and established route for preparing this compound involves a two-step process starting from 2,4-dibromobenzoic acid.

This classical two-step approach is a widely used and reliable method for the preparation of aromatic hydrazides.

Step 1: Esterification of 2,4-Dibromobenzoic Acid

The initial step involves the conversion of 2,4-dibromobenzoic acid to its corresponding ester, typically the methyl or ethyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. google.comchemicalbook.com The excess alcohol serves both as a reactant and as the solvent, helping to drive the equilibrium towards the formation of the ester.

The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester, methyl 2,4-dibromobenzoate. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. google.comchemicalbook.com

Step 2: Hydrazinolysis of the Ester

The second step is the hydrazinolysis of the intermediate ester, methyl 2,4-dibromobenzoate. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol (B145695). The mixture is typically heated under reflux for several hours. arabjchem.orggoogle.com In this nucleophilic acyl substitution reaction, the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group (-OCH₃) and the formation of the stable this compound. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization. arabjchem.orggoogle.com

While the esterification-hydrazinolysis route is standard, several alternative methods for the synthesis of benzohydrazides have been developed, each with distinct advantages and disadvantages.

| Method | Description | Advantages | Disadvantages |

| Esterification-Hydrazinolysis | Two-step process involving ester formation from the corresponding carboxylic acid followed by reaction with hydrazine hydrate. arabjchem.orgnih.gov | Reliable, generally high yields, applicable to a wide range of substrates. | Two distinct reaction steps, may require purification of the intermediate ester. |

| Direct Amidation with Hydrazine | A one-pot reaction where the carboxylic acid is directly reacted with hydrazine, often requiring a coupling agent or high temperatures. | Fewer steps (one-pot). | Can be lower yielding, may require harsh conditions or expensive coupling agents. |

| From Acyl Chlorides | The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with hydrazine. | The second step is very fast and often proceeds at low temperatures. | Requires an extra step to form the acyl chloride; thionyl chloride is corrosive and moisture-sensitive. |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to accelerate the reaction between an ester and hydrazine hydrate. biointerfaceresearch.com | Significantly reduced reaction times, potentially higher yields, and milder conditions. | Requires specialized sonication equipment. |

| Microwave-Assisted Synthesis | Employs microwave heating to rapidly increase the reaction temperature, accelerating the synthesis. | Extremely short reaction times (minutes vs. hours), often solvent-free, leading to greener processes. | Requires a dedicated microwave reactor. |

Advanced Reaction Parameter Optimization for this compound Preparation

The yield and purity of this compound prepared via the esterification-hydrazinolysis route can be significantly enhanced by carefully optimizing various reaction parameters.

The choice of solvent is critical in both the esterification and hydrazinolysis steps.

Esterification: In Fischer esterification, an excess of the alcohol (e.g., methanol) is typically used as the solvent. This not only drives the reaction equilibrium forward but also ensures that the 2,4-dibromobenzoic acid is fully dissolved.

Hydrazinolysis: For the reaction of the ester with hydrazine hydrate, alcohols such as ethanol or methanol are the preferred solvents. researchgate.net These solvents are effective at dissolving both the ester and hydrazine hydrate, creating a homogeneous reaction mixture which facilitates efficient molecular interactions. The polarity of the solvent can influence the reaction kinetics; protic solvents like ethanol can solvate the reactants and transition states, thereby affecting the reaction rate. researchgate.netacs.org In some instances, the desired hydrazide product is less soluble in the reaction solvent at lower temperatures than the starting materials, which allows for easy isolation and purification by filtration upon cooling. researchgate.net

Catalysts play a pivotal role, primarily in the esterification step.

Esterification Catalysts: Strong mineral acids are the standard catalysts for Fischer esterification.

Sulfuric Acid (H₂SO₄): A common and cost-effective choice that acts as both a catalyst and a dehydrating agent. tcu.edu

Hydrogen Chloride (HCl): Can be bubbled through the alcohol or generated in situ from reagents like thionyl chloride. It is a highly effective catalyst. chemicalbook.com The concentration of the catalyst is a key parameter to optimize; sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can lead to side reactions or complicate the work-up procedure.

Hydrazinolysis Catalysts: The hydrazinolysis step is typically performed without a catalyst as hydrazine is a potent nucleophile. However, the rate can be influenced by the pH of the medium. In related reactions, such as the formation of hydrazones from hydrazides, an acid catalyst is often employed to activate the carbonyl group. derpharmachemica.com For the hydrazinolysis of esters, the reaction proceeds efficiently under neutral or slightly basic conditions provided by the hydrazine hydrate itself.

The interplay between reaction temperature and duration is crucial for maximizing yield and minimizing the formation of impurities.

| Parameter | Effect on Esterification | Effect on Hydrazinolysis |

| Temperature | Typically performed at the reflux temperature of the alcohol used (e.g., ~65 °C for methanol). Higher temperatures increase the reaction rate but must be controlled to prevent side reactions. | Usually carried out at the reflux temperature of the solvent (e.g., ~78 °C for ethanol). google.com This provides the necessary activation energy for the reaction to proceed at a practical rate. |

| Reaction Time | The reaction is often run for several hours to overnight to ensure it proceeds to completion. google.comchemicalbook.com Progress is monitored by TLC to determine the optimal time to stop the reaction. | Typically requires refluxing for 2 to 4 hours. arabjchem.orggoogle.com Prolonged reaction times at high temperatures could potentially lead to the degradation of the product or the formation of byproducts from reactions with excess hydrazine. rsc.org |

Systematic optimization, often employing techniques like Design of Experiments (DoE), can be used to find the ideal combination of these parameters. acs.org For instance, a study on a related hydrazone synthesis found that increasing temperature and reaction time modestly improved yields, but an optimal point existed beyond which no significant benefit was observed. nih.gov This highlights the importance of precise control over these variables to achieve an efficient and high-purity synthesis of this compound.

Scalable Synthesis and Process Intensification Approaches for this compound

The industrial production of specialty chemicals like this compound necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also scalable, safe, and economically viable. Traditional batch processing, while suitable for laboratory-scale synthesis, often faces challenges in heat and mass transfer, reaction control, and consistent product quality when scaled up. Consequently, modern chemical manufacturing increasingly relies on process intensification strategies, such as continuous flow chemistry, to overcome these limitations. This section explores a plausible scalable synthesis for this compound, drawing upon established principles of hydrazide formation and contemporary process intensification techniques.

A common and direct method for the synthesis of benzohydrazides is the reaction of a benzoic acid derivative with hydrazine. In a conventional laboratory setting, this is typically achieved by refluxing the corresponding carboxylic acid or its ester with hydrazine hydrate in a suitable solvent, such as ethanol.

For the scalable production of this compound, a more advanced approach utilizing continuous flow chemistry presents significant advantages over traditional batch methods. Process intensification through continuous flow offers enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety due to smaller reaction volumes, and the potential for higher throughput and automation.

A proposed scalable synthesis of this compound can be adapted from general methodologies developed for the continuous flow synthesis of acid hydrazides from carboxylic acids. This process typically involves a two-module system. In the first module, the carboxylic acid is esterified, and in the second, the resulting ester undergoes hydrazinolysis.

The starting material for this scalable process is 2,4-dibromobenzoic acid. In the first stage of the continuous flow setup, a solution of 2,4-dibromobenzoic acid in an alcohol, such as methanol, containing a catalytic amount of a strong acid like sulfuric acid, is pumped through a heated coil reactor. This facilitates the rapid formation of the corresponding methyl ester, methyl 2,4-dibromobenzoate. The reaction stream is then cooled before entering the second module.

In the second module, the stream containing the methyl 2,4-dibromobenzoate is mixed with a solution of hydrazine hydrate at a T-junction. This mixture then flows through a second heated reactor coil, where the hydrazinolysis of the ester to this compound occurs. The product can then be isolated through precipitation and filtration.

The efficiency and yield of this continuous flow process are dependent on several key parameters that can be optimized.

Table 1: Reaction Optimization Parameters for the Continuous Flow Synthesis of this compound

| Parameter | Range/Value | Effect on Reaction |

| Esterification Temperature | 100-150°C | Higher temperatures increase the rate of ester formation. |

| Esterification Residence Time | 5-15 minutes | Longer residence times can lead to higher conversion to the ester. |

| Hydrazinolysis Temperature | 80-120°C | Affects the rate of hydrazide formation and can influence product solubility. |

| Hydrazinolysis Residence Time | 10-30 minutes | Sufficient time is required for complete conversion of the ester to the hydrazide. |

| Reagent Concentration | 0.5-2.0 M | Higher concentrations can increase throughput but may lead to precipitation issues within the reactor. |

| Hydrazine Stoichiometry | 3-7 equivalents | An excess of hydrazine is typically used to drive the reaction to completion. |

By carefully controlling these parameters, the synthesis of this compound can be optimized for high yield and purity, while the continuous nature of the process allows for straightforward scaling of production by extending the operation time or by using parallel reactor setups. This approach represents a significant advancement in the efficient and scalable manufacturing of this specialty chemical.

Chemical Transformations and Advanced Derivative Synthesis of 2,4 Dibromobenzohydrazide

Condensation Reactions with Carbonyl Compounds

The reaction of 2,4-dibromobenzohydrazide with aldehydes and ketones is a cornerstone of its chemical utility, leading to the formation of N-acylhydrazones, which are important intermediates for further synthetic transformations.

Synthesis and Characterization of 2,4-Dibromobenzohydrazone Derivatives

The synthesis of 2,4-dibromobenzohydrazone derivatives is typically achieved through the acid-catalyzed condensation of this compound with various carbonyl compounds. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. beilstein-journals.org

These reactions are often carried out in refluxing ethanol (B145695) with a catalytic amount of acid, such as acetic acid. The resulting 2,4-dibromobenzohydrazones are generally stable, crystalline solids and can be characterized by standard spectroscopic techniques, including IR, ¹H NMR, and mass spectrometry. The IR spectra of these derivatives typically show characteristic absorption bands for the N-H, C=O, and C=N groups. In the ¹H NMR spectra, the azomethine proton (-N=CH-) signal appears as a singlet in the downfield region.

A series of N'-(arylmethylene)-2,4-dibromobenzohydrazides can be synthesized by reacting this compound with various substituted benzaldehydes. The specific reaction conditions and yields can vary depending on the nature of the substituent on the benzaldehyde.

| Aldehyde | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | Data not available | beilstein-journals.org |

| 4-Methylbenzaldehyde | Ethanol, reflux, cat. Acetic Acid | Data not available | beilstein-journals.org |

| 4-Chlorobenzaldehyde | Ethanol, reflux, cat. Acetic Acid | Data not available | researchgate.net |

| 2,4-Dichlorobenzaldehyde | Ethanol, reflux, cat. Acetic Acid | Data not available | researchgate.net |

| 2-Bromobenzaldehyde | Ethanol, reflux, cat. Acetic Acid | Data not available | researchgate.net |

Scope and Limitations of Reactivity with Diverse Aldehydes and Ketones

The condensation reaction of this compound exhibits broad scope with respect to the carbonyl partner. A wide range of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, readily react to form the corresponding hydrazones in good yields. beilstein-journals.org Heterocyclic aldehydes also serve as suitable substrates for this transformation.

While aromatic aldehydes are highly reactive, the condensation with ketones can be more challenging and may require more forcing conditions or specific catalysts. The steric hindrance around the carbonyl group of the ketone can significantly influence the reaction rate and yield. Aliphatic aldehydes and ketones can also undergo this reaction, although they may be more prone to side reactions under acidic conditions. The reactivity of the carbonyl compound generally follows the order: aromatic aldehydes > aliphatic aldehydes > ketones.

Cyclization Reactions for Novel Heterocyclic Architectures

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings through intramolecular cyclization reactions. These reactions often involve the use of specific cyclizing agents that facilitate ring closure.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives from this compound

One of the most common applications of this compound is in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. A general and efficient method involves the reaction of the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This one-pot synthesis proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the 1,3,4-oxadiazole ring.

Alternatively, this compound can be converted to 5-(2,4-dibromophenyl)-1,3,4-oxadiazole-2-thiol by reacting it with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in ethanol. who.int The resulting thiol can be further functionalized at the sulfur atom.

| Reactant | Cyclizing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Carboxylic Acid | POCl₃, reflux | 2-(2,4-Dibromophenyl)-5-aryl-1,3,4-oxadiazole | Data not available | nih.gov |

| Carbon Disulfide | KOH, Ethanol, reflux | 5-(2,4-Dibromophenyl)-1,3,4-oxadiazole-2-thiol | Data not available | who.int |

Synthesis of 1,2,4-Triazole (B32235) Analogs via this compound Intermediates

This compound serves as a key starting material for the synthesis of various 1,2,4-triazole derivatives. A common route involves the initial conversion of the hydrazide to a thiosemicarbazide (B42300) intermediate by reacting it with an appropriate isothiocyanate. The resulting 1-(2,4-dibromobenzoyl)thiosemicarbazide can then undergo cyclization under basic conditions to afford the corresponding 5-(2,4-dibromophenyl)-4-substituted-4H-1,2,4-triazole-3-thiol. scirp.org

Another important derivative, 4-amino-5-(2,4-dibromophenyl)-4H-1,2,4-triazole-3-thiol, can be synthesized by first reacting this compound with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield the desired 4-amino-1,2,4-triazole-3-thiol. wjbphs.comnih.gov This intermediate is a versatile precursor for the synthesis of fused triazole systems.

| Intermediate | Cyclizing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2,4-Dibromobenzoyl)-4-arylthiosemicarbazide | NaOH, reflux | 5-(2,4-Dibromophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol | Data not available | scirp.org |

| Potassium 3-(2,4-dibromobenzoyl)dithiocarbazate | Hydrazine hydrate, reflux | 4-Amino-5-(2,4-dibromophenyl)-4H-1,2,4-triazole-3-thiol | Data not available | wjbphs.comnih.gov |

Exploration of Other Nitrogen-Containing Heterocycles (e.g., Thiadiazoles, Pyrimidinones)

The synthetic utility of this compound extends to the preparation of other important nitrogen-containing heterocyclic systems.

Thiadiazoles: Similar to the synthesis of 1,2,4-triazoles, the thiosemicarbazide intermediates derived from this compound can be cyclized under acidic conditions to yield 1,3,4-thiadiazole (B1197879) derivatives. For instance, treatment of 1-(2,4-dibromobenzoyl)thiosemicarbazides with concentrated sulfuric acid can lead to the formation of 2-amino-5-(2,4-dibromophenyl)-1,3,4-thiadiazoles. ptfarm.pl

Pyrimidinones: The synthesis of pyrimidinone derivatives from this compound can be achieved through multi-component reactions. For example, a Biginelli-type condensation involving 2,4-dibromobenzaldehyde (B1584873) (which can be derived from the hydrazide), a β-ketoester such as ethyl acetoacetate, and urea (B33335) or thiourea (B124793) can yield dihydropyrimidinones. unair.ac.idnih.gov While this is not a direct cyclization of the hydrazide itself, it highlights a synthetic pathway to this class of heterocycles starting from a closely related precursor.

Regioselective Electrophilic and Nucleophilic Modifications of this compound

The this compound scaffold presents a versatile platform for a variety of chemical modifications. The presence of two bromine atoms on the phenyl ring, a hydrazide moiety, and the aromatic ring itself allows for a range of regioselective electrophilic and nucleophilic reactions. These modifications are instrumental in developing derivatives with tailored properties, particularly for structure-activity relationship (SAR) studies.

Halogen Atom Substitution Reactions for Structure-Activity Relationship Studies

The bromine atoms at the C2 and C4 positions of the benzohydrazide (B10538) ring are key handles for introducing structural diversity. Their substitution can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn influences its biological activity.

One of the primary methods for substituting these halogen atoms is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. For instance, in a related compound, 2,4-dibromothiazole, a regioselective Pd(0)-catalyzed cross-coupling step was successfully employed to substitute the bromine at the 2-position. A variety of alkyl and aryl zinc halides can be used as nucleophiles to introduce different substituents. Similarly, the Sonogashira coupling protocol can be used for alkynyl-debromination.

Another approach involves a bromo-lithium exchange at one of the carbon atoms, followed by transmetalation to zinc or tin. This creates a carbon nucleophile that can then participate in a second regioselective cross-coupling reaction. For example, the Negishi cross-coupling has been shown to give high yields in the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles. The Stille cross-coupling is another option, particularly for introducing phenyl and alkynyl groups, although it may proceed with lower yields compared to the Negishi coupling. nih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of these substitution reactions. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electronic effects of the hydrazide group, can be exploited to achieve selective substitution at one position over the other.

Table 1: Potential Halogen Atom Substitution Reactions on this compound for SAR Studies

| Entry | Reaction Type | Reagents and Conditions | Potential Substituent (R) | Position of Substitution |

| 1 | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | Aryl, Heteroaryl | C2 or C4 |

| 2 | Sonogashira Coupling | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Alkynyl | C2 or C4 |

| 3 | Buchwald-Hartwig Amination | R-NH₂, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | Primary/Secondary Amine | C2 or C4 |

| 4 | Stille Coupling | R-Sn(Bu)₃, Pd(PPh₃)₄, LiCl, Toluene, 110 °C | Aryl, Vinyl, Alkyl | C2 or C4 |

| 5 | Negishi Coupling | R-ZnCl, Pd(dppf)Cl₂, THF, rt | Alkyl, Aryl | C2 or C4 |

This table presents hypothetical reactions based on established cross-coupling methodologies and their application to similar dibrominated aromatic systems. The regioselectivity would need to be determined experimentally.

These substitution reactions are invaluable for SAR studies, as they allow for the systematic exploration of how different functional groups at specific positions on the aromatic ring affect the compound's biological activity. For example, introducing hydrophobic or hydrophilic groups can alter the compound's interaction with biological targets. nih.gov

Oxidation and Reduction of Functional Groups within the this compound Framework

The functional groups of this compound, namely the hydrazide moiety and the aromatic ring, can undergo various oxidation and reduction reactions. These transformations can lead to new derivatives with altered electronic and structural properties.

Oxidation:

The hydrazide group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, different products can be obtained. For instance, the oxidation of benzhydrazide with hexachloroiridate(IV) has been shown to produce benzoic acid. nih.gov This suggests that under strong oxidizing conditions, the hydrazide moiety of this compound could be cleaved to form 2,4-dibromobenzoic acid.

Common oxidizing agents that could be employed include:

Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can oxidize a wide range of functional groups. towson.edu

Chromic acid (H₂CrO₄): Another strong oxidizing agent, often used for the oxidation of alcohols and aldehydes. towson.edu

Dess-Martin periodinane: A milder oxidizing agent that can selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones. tcichemicals.com

Reduction:

The hydrazide functional group can also be reduced. The Wolff-Kishner reduction, which utilizes hydrazine and a strong base, is a classic method for converting carbonyl groups to methylene (B1212753) groups. tcichemicals.com However, given the presence of the hydrazide moiety, other reducing agents would be more suitable for modifying the carbonyl or N-N bond.

Common reducing agents and their potential effects include:

Lithium aluminum hydride (LiAlH₄): A strong and unselective reducing agent that can reduce esters, carboxylic acids, and amides to alcohols or amines. towson.edu It could potentially reduce the carbonyl of the hydrazide to a methylene group or cleave the N-N bond.

Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent that is typically used for the reduction of aldehydes and ketones to alcohols. youtube.com Its effect on the hydrazide group would likely be less drastic than LiAlH₄.

Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This method is often used for the reduction of various functional groups, including nitro groups and double bonds. It could potentially reduce the aromatic ring or cleave the N-N bond of the hydrazide. youtube.com

Table 2: Potential Oxidation and Reduction Reactions on the this compound Framework

| Entry | Transformation | Reagent | Potential Product |

| 1 | Oxidation of Hydrazide | KMnO₄, heat | 2,4-Dibromobenzoic acid |

| 2 | Reduction of Carbonyl | LiAlH₄, THF | 2,4-Dibromobenzylhydrazine |

| 3 | Reductive Cleavage of N-N bond | H₂, Raney Ni | 2,4-Dibromobenzamide and Ammonia |

| 4 | Reduction of Aromatic Ring | H₂, Rh/C, high pressure | 2,4-Dibromocyclohexanecarbohydrazide |

This table illustrates plausible transformations based on the known reactivity of the functional groups present in this compound.

High-Throughput and Solid-Phase Synthesis Strategies for this compound Analog Libraries

The development of efficient methods for the synthesis of large and diverse libraries of this compound analogs is crucial for accelerating the drug discovery process. High-throughput and solid-phase synthesis strategies offer significant advantages over traditional solution-phase chemistry in this regard.

Solid-Phase Synthesis:

Solid-phase organic synthesis (SPOS) is a powerful technique for the production of combinatorial libraries. crsubscription.com In this approach, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing. This allows for the use of excess reagents to drive reactions to completion. ijpsr.com

A potential solid-phase synthesis strategy for a this compound library could involve the following steps:

Attachment to Resin: 2,4-Dibromobenzoic acid is attached to a suitable resin, such as a Wang or Rink amide resin, via an appropriate linker.

Activation and Coupling: The resin-bound carboxylic acid is activated and then coupled with a diverse set of hydrazines to introduce variability at the hydrazide moiety.

Modification of the Aromatic Ring: The bromine atoms on the resin-bound this compound can be further modified using the cross-coupling reactions described in section 3.3.1.

Cleavage from Resin: The final products are cleaved from the solid support to yield the desired library of this compound analogs.

High-Throughput Synthesis:

High-throughput synthesis often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously in an array of reaction vessels, such as a 96-well plate. This approach, combined with automated liquid handling and purification systems, allows for the rapid generation of a large number of compounds.

For a this compound library, a parallel synthesis approach could involve reacting 2,4-dibromobenzoyl chloride with a library of diverse hydrazines in a multi-well plate format. Subsequent diversification could be achieved by performing parallel cross-coupling reactions on the resulting products.

Table 3: Example of a Solid-Phase Synthesis Scheme for a this compound Analog Library

| Step | Description | Reagents and Conditions |

| 1 | Resin Loading | 2,4-Dibromobenzoic acid, Wang resin, DCC, DMAP, DCM |

| 2 | Hydrazide Formation | Resin-bound acid, HOBt, DIC, DMF; then R-NHNH₂ (diverse library) |

| 3 | Aromatic Diversification (e.g., Suzuki) | Resin-bound hydrazide, R'-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O |

| 4 | Cleavage | TFA/DCM |

This table outlines a general and plausible solid-phase synthesis route. The specific conditions would need to be optimized for each step.

These high-throughput and solid-phase strategies enable the creation of large and focused libraries of this compound derivatives, which can then be screened for biological activity to identify lead compounds and elucidate structure-activity relationships.

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dibromobenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise chemical structure of 2,4-Dibromobenzohydrazide in solution and in the solid state. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on the molecular environment. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of benzohydrazide (B10538) derivatives. derpharmachemica.comderpharmachemica.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the amide (-NH), amine (-NH₂), and aromatic protons. The protons of the hydrazide group (-CONHNH₂) typically appear as broad singlets in the downfield region of the spectrum, with the -NH proton often observed at δ 11.8-11.9 ppm and the -NH₂ protons at a different chemical shift. derpharmachemica.com The aromatic protons on the dibrominated ring would present a characteristic splitting pattern based on their coupling constants. For a 2,4-disubstituted pattern, one would expect to see a doublet for the proton at C6, a doublet of doublets for the proton at C5, and a doublet for the proton at C3. Aromatic protons in similar benzohydrazide structures typically resonate in the δ 7.0-7.9 ppm range. derpharmachemica.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. derpharmachemica.com The carbonyl carbon (C=O) of the hydrazide group is particularly characteristic, appearing significantly downfield, generally in the range of δ 162-163 ppm. derpharmachemica.com The aromatic carbons, including the two carbons bonded to bromine atoms, resonate in the typical aromatic region of δ 101-150 ppm. derpharmachemica.com The signals for the carbons directly attached to the bromine atoms (C2 and C4) and the carbon attached to the carbonyl group (C1) would be identifiable as quaternary carbons, often showing weaker signals.

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the 2,4-dibromo substitution pattern and the integrity of the hydrazide functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for benzohydrazide derivatives and substituted benzene (B151609) rings.

| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| -CONH NH₂ | ¹H NMR | ~9.5 - 11.9 | Broad Singlet |

| -CONHNH₂ | ¹H NMR | ~4.5 - 5.5 | Broad Singlet |

| Aromatic H3 | ¹H NMR | ~7.8 - 8.0 | Doublet (d) |

| Aromatic H5 | ¹H NMR | ~7.5 - 7.7 | Doublet of Doublets (dd) |

| Aromatic H6 | ¹H NMR | ~7.3 - 7.5 | Doublet (d) |

| C =O | ¹³C NMR | ~162 - 165 | |

| Aromatic C 1 | ¹³C NMR | ~130 - 135 | |

| Aromatic C 2-Br | ¹³C NMR | ~120 - 125 | |

| Aromatic C 3 | ¹³C NMR | ~132 - 135 | |

| Aromatic C 4-Br | ¹³C NMR | ~125 - 130 | |

| Aromatic C 5 | ¹³C NMR | ~128 - 131 | |

| Aromatic C 6 | ¹³C NMR | ~127 - 130 |

Two-dimensional (2D) NMR experiments are employed to resolve complex spectral overlaps and establish definitive correlations between nuclei. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are used to correlate directly bonded proton and carbon atoms. This would allow, for instance, the unambiguous assignment of the signals for C3-H3, C5-H5, and C6-H6 in the 2,4-dibromophenyl ring.

While solution NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the structure and dynamics of materials in their solid form. nih.govemory.edu This is particularly valuable for characterizing different crystalline polymorphs or amorphous phases of this compound, which may exhibit distinct physical properties.

In the solid state, anisotropic interactions, which are averaged out by tumbling in solution, lead to very broad NMR spectra. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. nih.govemory.edu Cross-polarization (CP) is often combined with MAS (CP-MAS) to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. nih.gov

By analyzing the ¹³C CP-MAS spectra, researchers can identify the number of crystallographically inequivalent molecules in the unit cell, as these will often give rise to distinct sets of NMR signals. This makes ssNMR a powerful tool for detecting and characterizing polymorphism. It can also quantify the ratio of crystalline to amorphous material in a sample. Studies on related azo-hydrazone dyes have successfully used ¹³C CP-MAS to characterize their solid-state structures. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing information about molecular conformation and intermolecular interactions like hydrogen bonding.

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups within this compound. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), and the resulting spectrum serves as a molecular fingerprint.

For benzohydrazide derivatives, several characteristic absorption bands are expected:

N-H Stretching: The N-H stretching vibrations of the -NH and -NH₂ groups typically appear in the 3200-3450 cm⁻¹ region. derpharmachemica.com Primary amines (-NH₂) often show two distinct bands corresponding to symmetric and asymmetric stretching modes. pressbooks.pub

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide I band) stretch is a prominent feature, usually found in the range of 1630-1680 cm⁻¹. derpharmachemica.commdpi.com The exact position is sensitive to hydrogen bonding and molecular conformation.

N-H Bending: The N-H bending vibration (amide II band), coupled with C-N stretching, typically occurs around 1500-1600 cm⁻¹.

Aromatic C=C Stretching: Vibrations from the benzene ring are expected in the 1450-1600 cm⁻¹ region. libretexts.org

C-Br Stretching: The carbon-bromine stretching vibrations are found in the lower frequency "fingerprint" region, typically below 700 cm⁻¹.

The presence and positions of these bands provide definitive confirmation of the hydrazide and 2,4-dibromophenyl moieties.

Table 2: Characteristic FTIR Absorption Frequencies for this compound Based on typical values for benzohydrazide derivatives.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine/Amide (-NH, -NH₂) | N-H Stretch | 3200 - 3450 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium |

| Amide (-NH) | N-H Bend (Amide II) | 1500 - 1600 | Medium |

| Carbon-Bromine (C-Br) | C-Br Stretch | 500 - 700 | Medium-Strong |

Raman spectroscopy is a complementary vibrational technique to FTIR. While FTIR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. A key difference is that Raman spectroscopy is more sensitive to non-polar or symmetric molecular vibrations, whereas FTIR is more sensitive to polar bonds.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric stretching of the aromatic ring and the C-Br bonds. More importantly, Raman spectroscopy is highly sensitive to low-frequency vibrations, typically below 400 cm⁻¹. rsc.org These low-wavenumber modes often correspond to collective vibrations of the crystal lattice, known as phonon modes. rsc.orgresearchgate.net

The analysis of these lattice vibrations provides valuable information about the crystalline structure and packing. researchgate.net Different polymorphic forms of a compound will have distinct crystal lattices and, therefore, will exhibit different low-frequency Raman spectra. This makes Raman spectroscopy an excellent non-destructive tool for identifying and distinguishing between polymorphs and for studying pressure- or temperature-induced phase transitions in the solid state. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of compounds. High-resolution techniques are particularly powerful for confirming elemental composition and exploring fragmentation mechanisms.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for the unambiguous identification and structural elucidation of organic molecules like this compound. news-medical.net This method allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, which is critical for confirming the elemental composition of the parent molecule and its fragments. nih.govanu.edu.au

Molecular Ion Confirmation: In a typical HR-ESI-MS analysis in positive ion mode, this compound would be expected to form a protonated molecular ion, [M+H]⁺. The high resolving power of the mass spectrometer enables the differentiation of ions with very similar nominal masses, providing an exact mass measurement with high accuracy (typically within 5 ppm). news-medical.net A key confirmatory feature for this compound is the distinctive isotopic pattern arising from the two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, the molecular ion cluster for a dibrominated compound will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, providing definitive evidence for the presence of two bromine atoms in the molecule. researchgate.net

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments, coupled with HR-MS, are used to investigate the fragmentation pathways of the protonated molecule. researchgate.netnih.gov By inducing collision-induced dissociation (CID), the precursor ion is fragmented into smaller product ions. The exact masses of these fragments provide valuable information about the molecule's structure and connectivity. nih.govnih.gov For this compound, several key fragmentation pathways can be postulated. A primary fragmentation event would likely involve the cleavage of the relatively weak N-N bond or the C-N bond of the hydrazide moiety.

Plausible Fragmentation Pathways for [C₇H₇Br₂N₂O]⁺:

Loss of ammonia (NH₃): This can lead to the formation of the 2,4-dibromobenzoyl cation.

Cleavage of the N-N bond: This results in the formation of the 2,4-dibromobenzoyl cation and a diimide radical.

Cleavage of the C(O)-NH bond: This fragmentation generates the 2,4-dibromophenyl cation via the loss of CON₂H₃.

The table below details the expected major fragments, their elemental compositions, and their calculated exact masses.

| Fragment Ion | Proposed Structure | Elemental Composition | Calculated m/z ([M+H]⁺) |

| 2,4-Dibromobenzoyl cation | [C₇H₄Br₂O]⁺ | C₇H₄Br₂O | 261.8659 |

| 2,4-Dibromophenyl cation | [C₆H₃Br₂]⁺ | C₆H₃Br₂ | 232.8608 |

| Protonated 2,4-Dibromobenzoic acid | [C₇H₅Br₂O₂]⁺ | C₇H₅Br₂O₂ | 278.8609 |

This interactive table outlines the primary fragments anticipated from the HR-ESI-MS/MS analysis of this compound.

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials, providing definitive information on molecular structure, crystal packing, and bulk material properties.

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nfdi4chem.degrowingscience.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise coordinates of each atom in the unit cell. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule in the solid state.

The analysis of a suitable single crystal of this compound would yield crucial information, including:

Molecular Geometry: Confirmation of the planarity of the benzene ring and the geometry of the hydrazide functional group.

Bond Parameters: Precise measurements of C-C, C-Br, C=O, and N-N bond lengths and angles, which can be compared with theoretical values and data from related structures.

Crystal System and Space Group: Determination of the crystal system (e.g., monoclinic, orthorhombic) and space group, which defines the symmetry of the crystal lattice. For example, the related compound 2,4-Dibromothiazole crystallizes in the orthorhombic space group Fmm2. researchgate.netst-andrews.ac.uk

The table below presents expected crystallographic parameters and bond lengths for this compound, based on data from analogous structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.33 Å |

| N-N Bond Length | ~1.42 Å |

| C-Br Bond Length (ortho) | ~1.90 Å |

| C-Br Bond Length (para) | ~1.90 Å |

This interactive table provides anticipated crystallographic data for this compound based on SCXRD analysis.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. omicsonline.orgucmerced.edu It is an essential tool for bulk material characterization, serving as a unique "fingerprint" for a specific crystalline phase. marshall.edu The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the compound's crystal structure. nih.gov

Applications of PXRD in the study of this compound include:

Phase Identification: The experimental PXRD pattern of a synthesized batch can be compared to a reference pattern (either calculated from SCXRD data or from a standard) to confirm its identity and purity. ucmerced.edumarshall.edu

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. units.it PXRD is a primary tool for identifying, differentiating, and quantifying polymorphs, which can have different physical properties.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield a broad halo. omicsonline.org

A representative PXRD pattern for a crystalline sample of this compound would show a series of sharp peaks at specific 2θ angles, as illustrated in the hypothetical data table below.

| Peak Position (2θ°) | Relative Intensity (%) |

| 10.5 | 45 |

| 15.2 | 80 |

| 21.1 | 100 |

| 25.8 | 65 |

| 28.4 | 50 |

This interactive table shows a representative list of characteristic peaks from a PXRD pattern for this compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. nih.govnih.gov The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, partitioning the crystal space into regions where the electron density of the promolecule dominates that of the procrystal. rsc.orgresearchgate.net

By mapping properties like normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds and halogen bonds, which are crucial in stabilizing the crystal packing. nih.gov

Two-Dimensional Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts. rsc.orgresearchgate.net These plots display the distribution of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The resulting plot is unique for a given crystal structure and provides a percentage contribution for each type of interaction. researchgate.net For this compound, the key interactions expected to govern the crystal packing are:

Hydrogen Bonds: Strong N-H···O=C interactions between the hydrazide groups of adjacent molecules, forming chains or dimers.

Halogen Bonds: C-Br···O or C-Br···N interactions, where the electrophilic region on the bromine atom interacts with a nucleophilic atom.

π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

van der Waals Forces: A significant contribution from H···H, H···Br, and H···C contacts. nih.gov

The relative contributions of these interactions can be quantified from the 2D fingerprint plot, as shown in the table below.

| Interaction Type | Contribution (%) |

| H···H | 35.0 |

| Br···H / H···Br | 25.5 |

| O···H / H···O | 18.0 |

| C···H / H···C | 10.5 |

| Br···Br | 3.0 |

| Other | 8.0 |

This interactive table summarizes the quantitative analysis of intermolecular contacts for this compound derived from Hirshfeld surface analysis.

Other Complementary Spectroscopic and Microscopic Methods for Material Characterization

While mass spectrometry and X-ray diffraction provide core structural data, a comprehensive characterization of this compound relies on several complementary techniques.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, a strong C=O (carbonyl) stretching vibration (typically around 1650-1680 cm⁻¹), and C-Br stretching vibrations in the fingerprint region (< 700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the N-H protons of the hydrazide group, with chemical shifts and coupling patterns consistent with the 2,4-disubstituted pattern. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon and the six aromatic carbons, including the two carbons directly bonded to the bromine atoms.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound. DSC can identify melting points, phase transitions (including polymorphic transformations), and decomposition temperatures. TGA measures the change in mass as a function of temperature, providing information about thermal stability and decomposition pathways. These methods are often used in conjunction with PXRD to study thermally induced structural changes. units.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound and its derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, the UV-Vis spectrum is dominated by transitions involving π and non-bonding (n) electrons. The core structure contains several chromophores—the substituted benzene ring and the carbonyl group of the hydrazide moiety—and auxochromes, such as the amino group, which influence the absorption characteristics.

The electronic spectra of these compounds typically exhibit two main types of transitions: π → π* and n → π. The π → π transitions are generally of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These are characteristic of the aromatic ring and any conjugated systems formed in hydrazone derivatives. The presence of the dibromo-substituted phenyl ring and the hydrazide group creates an extended π-electron system. The conjugation between the phenyl ring, the carbonyl group, and the azomethine group (-C=N-) in hydrazone derivatives leads to a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. This is because conjugation decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The n → π* transitions involve the promotion of a non-bonding electron, typically from the nitrogen or oxygen atoms of the hydrazide group, to a π* anti-bonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The solvent environment can also significantly influence the UV-Vis spectra of these compounds, a phenomenon known as solvatochromism. In polar solvents, a red shift (bathochromic shift) is often observed for π → π* transitions, while a blue shift (hypsochromic shift) can occur for n → π* transitions. This is due to the differential stabilization of the ground and excited states by the solvent molecules. For instance, hydrazone-based chromophores have been shown to exhibit positive solvatochromism.

Derivatives of this compound, especially those forming extended conjugated systems, can exhibit charge-transfer bands in their electronic spectra. These intramolecular charge-transfer (ICT) interactions, often from an electron-donating part of the molecule to an electron-accepting part, can result in broad and intense absorption bands that extend into the visible region. For example, hydrazone-based push-pull chromophores have been reported with λmax values ranging from 473 to 725 nm.

Table 1: Representative Electronic Transitions in this compound Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | 250-400 | High | Aromatic ring, C=O, C=N |

| n → π | 300-500 | Low to Medium | C=O, N-N |

| Charge Transfer | 400-750 | High | Donor-Acceptor systems |

Thermal Analysis: Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of materials. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. This provides valuable information about the temperatures at which the material degrades, the kinetics of its decomposition, and the composition of the final residue.

For this compound and its derivatives, TGA can be used to determine their thermal stability, which is a critical parameter for their potential applications in materials science. The TGA curve, a plot of mass versus temperature, typically shows one or more steps, each corresponding to a mass loss event. The derivative of this curve (DTG) shows the rate of mass loss and helps in identifying the temperature of maximum decomposition for each step.

The thermal decomposition of aromatic hydrazides often proceeds in multiple stages. The initial mass loss, if any, at lower temperatures (below 150°C) is usually attributed to the loss of adsorbed water or residual solvent. The main decomposition of the organic structure occurs at higher temperatures. For aromatic hydrazides, the decomposition can involve the cleavage of the N-N bond, the C-N bond, and the degradation of the aromatic rings. The presence of bromine atoms on the phenyl ring can influence the decomposition pathway and the thermal stability of the compound. Halogenated compounds may exhibit different degradation mechanisms compared to their non-halogenated counterparts.

The thermal stability of hydrazone derivatives can be influenced by the nature of the substituents. Generally, hydrazone-based compounds are known to possess good thermal stability. For instance, some hydrazone chromophores have been shown to be thermally stable up to certain temperatures, which is an important property for their use in applications like nonlinear optics.

The atmosphere used during the TGA analysis (e.g., inert like nitrogen or oxidative like air) also plays a significant role in the decomposition process. In an inert atmosphere, pyrolysis occurs, leading to the formation of char. In an oxidative atmosphere, combustion takes place, and the final residue is typically an inorganic ash, if any.

Table 2: Expected Thermal Decomposition Profile of a this compound Derivative

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| < 150 | Variable (low) | Loss of volatile components (e.g., water, solvent) |

| 200 - 350 | Significant | Initial decomposition, cleavage of weaker bonds (e.g., N-N, C-N) |

| 350 - 600 | Further loss | Degradation of the aromatic rings and formation of char |

| > 600 | - | Stable char residue (in inert atmosphere) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound and its stable derivatives are typically diamagnetic (no unpaired electrons) and thus EPR-silent, EPR spectroscopy is an invaluable tool for studying radical species that may be generated from these compounds through processes like oxidation, thermal decomposition, or photochemical reactions.

Hydrazine (B178648) and hydrazide derivatives are known to undergo oxidation to form radical cations. nih.gov The nitrogen atoms in the hydrazide moiety can be oxidized to generate a nitrogen-centered radical cation. acs.org This process can be initiated chemically, electrochemically, or photochemically. EPR spectroscopy can be used to detect and characterize these transient radical species.

The EPR spectrum provides information about the electronic structure of the radical. The g-factor is a characteristic property of the radical and is influenced by the electronic environment of the unpaired electron. The hyperfine coupling constant (A) arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule. The analysis of the hyperfine splitting pattern can provide detailed information about the distribution of the unpaired electron density within the radical, thus helping to identify the structure of the radical.

In the context of this compound derivatives, EPR could be employed to study the mechanism of their antioxidant activity, as some hydrazones are known to act as radical scavengers. mdpi.com The reaction of the hydrazide or hydrazone with a stable free radical (like DPPH) or a reactive oxygen species could be monitored by EPR to detect the formation of any intermediate radicals.

Furthermore, if the thermal decomposition of this compound or its derivatives involves homolytic bond cleavage, radical fragments could be formed. While these radicals are likely to be short-lived at high temperatures, techniques like spin trapping can be used. In spin trapping, a spin trap molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR at room temperature.

Table 3: Representative EPR Parameters for Hydrazyl-type Radical Species

| Radical Species | g-value (approx.) | Hyperfine Coupling Constants (A) | Nuclei |

| Hydrazyl Radical Cation | 2.003 - 2.006 | Variable (e.g., 10-15 G) | ¹⁴N |

| Variable (e.g., 2-8 G) | ¹H | ||

| Nitroxide Spin Adduct | ~2.006 | 13-16 G | ¹⁴N |

| 1-4 G | β-¹H |

Scanning and Transmission Electron Microscopy (SEM/TEM) for Micro- and Nanomorphology of Assemblies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and structure of materials at the micro- and nanoscale. For this compound and its derivatives, SEM and TEM can provide critical insights into their solid-state structure, crystallinity, and the morphology of any self-assembled structures.

Hydrazide and hydrazone derivatives are known for their ability to form ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can lead to the formation of supramolecular assemblies with well-defined morphologies.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. SEM is particularly useful for studying the morphology of bulk materials, powders, and films. For this compound derivatives, SEM could be used to observe the shape and size of crystals, the porous nature of amorphous solids, or the structure of thin films. For example, SEM has been used to reveal that some hydrazone derivatives form rock-like structures, while their metal complexes have different particle shapes and sizes. researchgate.net Other studies have shown that self-assembled squaramide-naphthalimide conjugates can form porous, sponge-like structures or amorphous solids with no defined structure. mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal structure of a material. To be observed by TEM, the sample must be very thin to allow electrons to pass through it. TEM is ideal for visualizing the morphology of nanomaterials. For instance, if derivatives of this compound self-assemble into nanofibers, nanotubes, or nanospheres in solution, these structures could be visualized by depositing them onto a TEM grid. Studies on related hydrazone-based systems have shown the formation of diverse morphologies such as tangled fibers, nanospheres, and other complex structures depending on the molecular structure and the conditions of self-assembly. researchgate.netacs.org

The combination of SEM and TEM can provide a comprehensive understanding of the hierarchical organization of this compound derivatives from the molecular level to the macroscopic scale. This information is crucial for understanding the structure-property relationships and for the rational design of materials with desired functionalities.

Table 4: Observed Morphologies in Self-Assembled Hydrazone Derivatives

| Derivative Type | Observed Morphology | Technique |

| Chiral Hydrazone Gelators | Tangled nanofibers, nanospheres, arborization | SEM, TEM |

| Squaramide-Naphthalimide Conjugates | Porous sponge-like structures, amorphous solids | SEM |

| Aromatic Polyamide-Hydrazides | Lamellar structures, crystalline thin films | TEM |

| Simple Aromatic Hydrazones | Rock-like crystalline structures | SEM |

Computational and Theoretical Investigations of 2,4 Dibromobenzohydrazide and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of molecules like 2,4-Dibromobenzohydrazide. It offers a balance between accuracy and computational cost, making it suitable for analyzing the electronic structure and related properties of medium-sized organic molecules. DFT calculations for benzohydrazide (B10538) derivatives are typically performed using hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(d,p), to ensure reliable predictions. researchgate.netmdpi.comresearchgate.net

The first step in most computational studies is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like this compound, which has rotatable bonds (e.g., C-C and C-N single bonds), multiple stable conformations, or conformers, may exist.

Computational methods can be used to explore the conformational energy landscape, which is a map of the molecule's potential energy as a function of its geometry. researchgate.netfrontiersin.org This landscape reveals the different low-energy conformers and the energy barriers that separate them. researchgate.netnih.gov For benzohydrazide derivatives, the orientation of the hydrazide group relative to the benzene (B151609) ring is a key conformational feature. The planarity between the benzene rings in related Schiff base derivatives can vary significantly, with dihedral angles ranging from as low as 4.12° to over 49°. nih.gov By mapping the energy landscape, researchers can identify the most stable conformer, which is expected to be the most populated at thermal equilibrium, and understand the molecule's flexibility. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Benzohydrazide Derivative Note: This table presents typical bond lengths and angles for a benzohydrazide structure, calculated using DFT methods, to illustrate the output of geometry optimization. Specific values for this compound would require a dedicated calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.21 - 1.25 | C-N-N | 116 - 120 |

| N-N | 1.37 - 1.40 | C-C-N | 115 - 119 |

| C-N (amide) | 1.34 - 1.38 | O=C-N | 121 - 124 |

| C-Br | 1.88 - 1.92 | C-C-Br | 118 - 122 |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap indicates that a molecule is more polarizable, has higher chemical reactivity, and requires less energy for excitation. nih.gov For benzohydrazide derivatives, the HOMO is typically localized on the benzene ring and the hydrazide moiety, while the LUMO can be distributed across the entire molecule. nih.gov This distribution reveals that charge transfer interactions are a key feature of the molecule's electronic behavior. nih.govrsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Brominated Benzohydrazide Derivative Note: These values are representative for this class of compounds based on DFT calculations and illustrate how FMO analysis quantifies electronic properties.

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.0 |

| ELUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This theoretical prediction is invaluable for interpreting experimental spectra, allowing for a complete and confident assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsion. researchgate.netmdpi.com

For benzohydrazide and its derivatives, DFT calculations have been used to assign the characteristic vibrations of the carbonyl group (C=O), the N-H and C-H stretching modes, and the various vibrations of the benzene ring. researchgate.net A known discrepancy exists between theoretical harmonic frequencies and experimental anharmonic frequencies. To improve the correlation, calculated frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP). mdpi.comconicet.gov.ar The excellent agreement typically found between scaled theoretical and experimental spectra confirms the accuracy of the optimized molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. nih.govnih.gov

Table 3: Typical Vibrational Mode Assignments for Benzohydrazide Derivatives Note: This table shows a correlation between vibrational modes and their typical frequency ranges as determined by a combination of experimental and computational studies.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretching | -NH-NH₂ | 3200 - 3400 |

| C-H Stretching (Aromatic) | C-H | 3000 - 3100 |

| C=O Stretching | -C=O | 1640 - 1680 |

| N-H Bending | -NH₂ | 1580 - 1620 |

| C=C Stretching (Aromatic) | Benzene Ring | 1450 - 1600 |

| C-N Stretching | -C-N- | 1250 - 1350 |

| C-Br Stretching | C-Br | 550 - 650 |

Understanding the distribution of electronic charge within a molecule is essential for explaining its polarity, intermolecular interactions, and reactive sites. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom from DFT results. niscpr.res.inuni-muenchen.de These charges indicate which parts of the molecule are electron-rich (negative charge) and electron-poor (positive charge).

Table 4: Representative Mulliken Atomic Charges for Key Atoms in this compound Note: These values are hypothetical but chemically reasonable, illustrating the expected charge distribution.

| Atom | Mulliken Charge (a.u.) |

| O (Carbonyl) | -0.45 to -0.55 |

| N (Amide) | -0.30 to -0.40 |

| N (Terminal) | -0.35 to -0.45 |

| C (Carbonyl) | +0.40 to +0.50 |

| Br (at C2) | -0.05 to -0.15 |

| Br (at C4) | -0.05 to -0.15 |

Quantum Chemical Descriptors for Global and Local Reactivity Prediction

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's electronic structure with its biological activity or other properties. acs.org Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. chemrxiv.orgrsc.org

Table 5: Definitions of Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | The inverse of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability to act as an electron acceptor. |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govrsc.org

For this compound, MD simulations can be used to explore its conformational landscape more thoroughly than static methods, revealing how the molecule transitions between different stable shapes. nih.gov A crucial application of MD is to study solvent effects. nih.gov The presence of solvent molecules, like water or ethanol (B145695), can significantly influence the conformational preferences of a solute by forming hydrogen bonds and other intermolecular interactions. aps.org Simulations can show how water molecules arrange around the polar hydrazide group and how this hydration shell affects the molecule's structure and dynamics, providing insights that are essential for understanding its behavior in a realistic chemical or biological environment. nih.govdovepress.com

Intermolecular Interaction Energy Calculations in Solid-State Architectures

The arrangement of molecules in a crystal lattice is governed by a delicate balance of attractive and repulsive intermolecular forces. Computational chemistry provides powerful tools to dissect and quantify these interactions, offering profound insights into the stability and structure of solid-state architectures. For this compound and its derivatives, understanding these non-covalent interactions is crucial for predicting crystal packing, polymorphism, and ultimately, their material properties.

Theoretical calculations, particularly those rooted in quantum mechanics, allow for the quantification of the total lattice energy and the energy of specific intermolecular interactions. Methodologies such as Density Functional Theory (DFT) with dispersion corrections (DFT-D) and the semi-classical Pixel method are frequently employed to analyze the crystal structures of organic molecules. nih.gov These approaches partition the total interaction energy into distinct physical components: electrostatic, polarization, dispersion, and exchange-repulsion energies. This detailed energy breakdown helps in identifying the key interactions responsible for the supramolecular assembly. orientaljphysicalsciences.orgnih.gov

Detailed Research Findings in Analogous Systems

In a typical analysis, pairs of interacting molecules within the crystal lattice are identified, and their interaction energies are calculated. The results are often presented in a tabular format, detailing the contributions of the different energy components. For example, a strong N-H···O hydrogen bond would be characterized by a significant electrostatic contribution, while π-π stacking interactions are dominated by dispersion forces. mdpi.com

The following interactive data table presents a hypothetical breakdown of intermolecular interaction energies for different types of interactions that would be anticipated in the crystal structure of this compound, based on findings from related compounds. The energy values are illustrative and serve to demonstrate the relative strengths and contributing components of various non-covalent interactions.

| Interacting Pair | Type of Interaction | E_coul (kJ/mol) | E_pol (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_total (kJ/mol) |

| Molecule A - Molecule B | N-H···O Hydrogen Bond | -35.0 | -15.0 | -20.0 | 25.0 | -45.0 |

| Molecule A - Molecule C | C-Br···π Halogen Bond | -10.0 | -5.0 | -18.0 | 12.0 | -21.0 |

| Molecule B - Molecule D | π-π Stacking | -8.0 | -4.0 | -25.0 | 15.0 | -22.0 |

| Molecule C - Molecule D | C-H···O Interaction | -5.0 | -2.0 | -12.0 | 8.0 | -11.0 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar organic molecules. It does not represent experimentally determined values for this compound.

The summation of all such pairwise interactions within the crystal lattice provides the total lattice energy, a key indicator of the thermodynamic stability of the crystal structure. By systematically evaluating these energies, researchers can construct an "interaction hierarchy," which clarifies which forces are most influential in the molecular self-assembly process. orientaljphysicalsciences.org This understanding is not only of fundamental scientific interest but also has practical implications in the field of crystal engineering, where the goal is to design materials with specific structures and properties.

Advanced Applications of 2,4 Dibromobenzohydrazide As a Chemical Building Block

In Supramolecular Chemistry and Crystal Engineering

The principles of molecular self-assembly, guided by specific and directional non-covalent interactions, are central to supramolecular chemistry and crystal engineering. 2,4-Dibromobenzohydrazide possesses the necessary functional groups to participate in several of these interactions, making it a useful component in the construction of novel supramolecular systems.

Design and Analysis of Hydrogen Bonding Networks for Self-Assembly

The hydrazide moiety (-CONHNH2) of this compound is a potent hydrogen bond donor and acceptor. This enables the formation of robust and predictable hydrogen bonding networks, which are fundamental to the process of molecular self-assembly. The amide proton (N-H) and the carbonyl oxygen (C=O) can engage in strong N-H···O hydrogen bonds, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures.

| Interaction Type | Donor | Acceptor | Typical Resulting Motif |

| Strong Hydrogen Bond | N-H (amide) | C=O (carbonyl) | Chains, Dimers |

| Weaker Hydrogen Bond | C-H (aromatic) | O (carbonyl) | Network stabilization |

| Weaker Hydrogen Bond | N-H (amine) | Br (bromo) | Can influence packing |

These hydrogen-bonding patterns are a key element in controlling the crystal packing of molecules containing the benzohydrazide (B10538) framework.

Role of Pi-Stacking Interactions in Directing Crystal Lattices and Assemblies

The dibrominated phenyl ring of this compound is capable of participating in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a crucial role in the organization of molecules in the crystalline state. The arrangement of the stacked rings can be either face-to-face or edge-to-face, with the specific geometry being influenced by the electrostatic potential of the aromatic ring.

The two electron-withdrawing bromine atoms on the phenyl ring create a quadrupole moment that favors offset or parallel-displaced π-stacking arrangements rather than a direct face-to-face overlap. This is a common feature in the crystal structures of halogenated aromatic compounds. The interplay between hydrogen bonding and π-stacking interactions is a powerful tool in crystal engineering, allowing for the rational design of crystal lattices with desired topologies and properties. In many organic crystals, these π-stacking interactions, with interplanar distances typically between 3.3 and 3.8 Å, are a dominant force in the formation of columnar structures or layered motifs researchgate.net. The presence of bromine can also introduce C–Br...π interactions, further guiding the supramolecular assembly mdpi.com.

Development of Host-Guest Systems and Principles of Molecular Recognition

While specific examples of this compound being used in host-guest systems are not prevalent in the current literature, its structural features suggest potential applications in this area of molecular recognition. Host-guest chemistry relies on the complementary shapes, sizes, and chemical properties of a host molecule and a guest molecule.